molecular formula C14H7IN2O4 B3494254 6-iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one CAS No. 312279-65-5

6-iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B3494254
CAS No.: 312279-65-5
M. Wt: 394.12 g/mol
InChI Key: NQYXUFPVEJXSCU-UHFFFAOYSA-N
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Description

Historical Context of 4H-3,1-Benzoxazin-4-ones in Organic Chemistry

The exploration of 4H-3,1-benzoxazin-4-ones dates back to the early 20th century. One of the first documented syntheses was reported in 1902 by Heller and Fiesselmann, who prepared 2-aryl-4H-1,3-benzoxazin-4-ones by treating anthranilic acids with aroyl chlorides in the presence of pyridine (B92270). nih.gov Another classic and established method involves the reaction of anthranilic acid with two equivalents of an acid chloride, such as benzoyl chloride, in a pyridine solution. uomosul.edu.iqresearchgate.net In this reaction, one equivalent of the acid chloride acylates the amino group of anthranilic acid, while the second reacts with the carboxylic group to form a mixed anhydride (B1165640), which then cyclizes to the benzoxazinone (B8607429). uomosul.edu.iq

Over the decades, synthetic methodologies have evolved significantly. Simpler approaches, such as heating anthranilic acids with acetic anhydride to produce 2-methyl substituted derivatives, have been widely used. uomosul.edu.iq More contemporary methods include palladium-catalyzed carbonylative coupling reactions, copper-catalyzed tandem processes, and the use of cyclodehydration agents like cyanuric chloride, showcasing the enduring interest in developing efficient and versatile routes to this heterocyclic core. mdpi.comorganic-chemistry.org

Significance of Benzoxazinone Heterocycles in Medicinal Chemistry and Materials Science

The 4H-3,1-benzoxazin-4-one scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govmdpi.com Derivatives of this class have been investigated for a wide spectrum of pharmacological activities. researchgate.netresearchgate.net

Key Biological Activities of Benzoxazinone Derivatives:

Antimicrobial Properties: Extensive research has demonstrated their efficacy as antibacterial and antifungal agents. bu.edu.egikm.org.myraco.cat

Enzyme Inhibition: They are notable inhibitors of serine proteases, including human leukocyte elastase and α-chymotrypsin. researchgate.netnih.govnih.gov

Anticancer and Antiviral: Certain derivatives have shown potential as anticancer and antiviral compounds. nih.govnih.gov

Anti-inflammatory and Analgesic: The scaffold is associated with anti-inflammatory (antiphlogistic) and pain-relieving effects. bu.edu.egikm.org.myjddtonline.info

Metabolic and CNS Effects: Research has also pointed to antidiabetic, hypolipidemic, and various central nervous system activities. researchgate.netjddtonline.info

Beyond medicine, benzoxazinone derivatives are finding applications in materials science. nih.govresearchgate.net Their inherent thermal stability and structural rigidity make them valuable components in the synthesis of polymers and resins. mdpi.com They have also been utilized as optical bleaching agents and in the formulation of cosmetics. bu.edu.eg

General Overview of Substituted 4H-3,1-Benzoxazin-4-ones

The chemical properties and biological activity of 4H-3,1-benzoxazin-4-ones are highly dependent on the nature and position of substituents on the heterocyclic ring system. The core structure features reactive sites at the C2 and C4 positions, making it a versatile building block for synthesizing more complex molecules, particularly quinazolinone derivatives through reactions with nitrogen nucleophiles. bu.edu.egresearchgate.netiiste.orgresearchgate.net

The synthesis of substituted benzoxazinones typically begins with a correspondingly substituted anthranilic acid. uomosul.edu.iq The choice of the second reactant, often an acid chloride or anhydride, determines the substituent at the 2-position. The electronic nature of these substituents plays a crucial role in the molecule's reactivity and biological function. For instance, electron-withdrawing groups can influence reaction yields and modulate the inhibitory potency of the molecule against enzymes. nih.govnih.gov

Table 1: Examples of Synthetic Routes to Substituted 4H-3,1-Benzoxazin-4-ones
Starting MaterialReagent(s)Substituent PatternReference
Anthranilic AcidAroyl Chlorides2-Aryl nih.gov
Substituted Anthranilic AcidsAcetic Anhydride2-Methyl with various ring substitutions uomosul.edu.iq
5-Iodoanthranilic AcidAcetic Anhydride6-Iodo-2-methyl bu.edu.eg
N-acyl anthranilic acidCyanuric ChlorideVarious 2-substituents mdpi.com
2-IodoanilinesAryl Iodides (Palladium-catalyzed carbonylation)2-Aryl organic-chemistry.org

Specific Relevance of 6-Iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one as a Research Target

While direct and extensive research on this compound is not widely published, its structure suggests significant relevance as a target for chemical synthesis and further investigation. Its importance stems from the combination of three key structural features: the benzoxazinone core, the iodo-substituent at the 6-position, and the 2-nitrophenyl group at the 2-position.

The 6-iodo substitution is of particular interest. Halogenated heterocycles are crucial in medicinal chemistry. The iodine atom can serve as a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. organic-chemistry.org Furthermore, iodo-substituted benzoxazinones, like 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one, have been synthesized and used as key intermediates to create libraries of quinazolinone derivatives with potential antimicrobial activities. bu.edu.egresearchgate.netiiste.orgresearchgate.netbu.edu.eg The synthesis of such compounds typically starts from 5-iodoanthranilic acid. bu.edu.eg

The 2-(2-nitrophenyl) group introduces an electron-withdrawing nitro (-NO2) moiety. The presence of such groups is known to affect the electronic properties of the benzoxazinone ring system, which can impact reactivity and biological activity. nih.gov The nitro group itself is a versatile functional group that can be chemically reduced to an amino group (-NH2), providing another site for derivatization to build more complex molecular architectures.

Therefore, this compound represents a highly functionalized and versatile synthetic intermediate. Its structure combines two distinct points for chemical modification, making it an attractive building block for combinatorial chemistry and the discovery of novel heterocyclic compounds with potentially enhanced or unique biological profiles.

Table 2: Physicochemical Data for this compound
PropertyValue
Molecular FormulaC14H7IN2O4
Molecular Weight394.13 g/mol
General ClassSubstituted 4H-3,1-Benzoxazin-4-one
Key Functional GroupsBenzoxazinone, Iodo, Nitro
Likely Precursors5-Iodoanthranilic acid, 2-Nitrobenzoyl chloride

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-2-(2-nitrophenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7IN2O4/c15-8-5-6-11-10(7-8)14(18)21-13(16-11)9-3-1-2-4-12(9)17(19)20/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYXUFPVEJXSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)I)C(=O)O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237648
Record name 6-Iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312279-65-5
Record name 6-Iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312279-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformative Potential of 6 Iodo 2 2 Nitrophenyl 4h 3,1 Benzoxazin 4 One

Reactions involving the Iodine and Nitro Substituents

Oxidation Reactions

There is no specific information available in the reviewed literature concerning the oxidation of 6-iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one. Research on the oxidative behavior of this particular substituted benzoxazinone (B8607429), including potential products, reaction conditions, or the impact of the iodo and nitro substituents on the reactivity of the heterocyclic and aromatic rings towards oxidizing agents, has not been reported.

Electrophilic Substitution on the Benzene Ring Moietyresearchgate.net

Detailed research findings on the electrophilic substitution reactions on either the iodinated benzoxazinone ring system or the 2-nitrophenyl substituent of this compound are not available in the public domain. The directing effects of the existing substituents—the iodo group, the ester, and amide functionalities within the benzoxazinone core, and the nitro group on the pendant phenyl ring—would theoretically influence the regioselectivity of any potential electrophilic attack. However, no experimental studies, such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions, have been documented for this specific molecule. Therefore, no data on reaction conditions, yields, or isomer distribution can be provided.

Based on the conducted research, there is no specific experimental spectroscopic or crystallographic data available in the public domain for the exact compound This compound . The scientific literature provides data for structurally related but distinct molecules, such as 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one and various non-iodinated 2-(nitrophenyl)-4H-3,1-benzoxazin-4-ones.

Due to the strict requirement for scientifically accurate and specific information for "this compound" and the absence of this data in the available sources, it is not possible to generate the requested detailed article. An article constructed from data on related but different compounds would be scientifically inaccurate and misleading.

To provide a comprehensive analysis as outlined, experimental data from the following techniques for the specific title compound would be required:

Vibrational Spectroscopy (IR and Raman): To identify characteristic bond vibrations.

Nuclear Magnetic Resonance (¹H and ¹³C NMR): To determine the chemical environment of hydrogen and carbon atoms.

Mass Spectrometry (MS and HRMS): To confirm the molecular weight and elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To study electronic transitions.

X-ray Crystallography: To determine the precise three-dimensional atomic arrangement in the solid state.

Without access to published research containing this characterization data for this compound, the generation of the requested article with the required level of detail and accuracy is not feasible.

Spectroscopic and Advanced Structural Characterization of 6 Iodo 2 2 Nitrophenyl 4h 3,1 Benzoxazin 4 One and Its Derivatives

Elemental Analysis for Compositional Verification

In the synthesis of novel organic compounds, such as 6-iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one and its derivatives, elemental analysis is an indispensable tool for structural confirmation. This technique provides the percentage composition of elements like carbon (C), hydrogen (H), and nitrogen (N) within a molecule. The experimentally determined values are then compared against the theoretically calculated percentages for the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, is considered a strong validation of the compound's identity and purity.

Detailed research findings for the closely related compound, 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one, illustrate the application and importance of elemental analysis. The synthesis of this compound involves the refluxing of 5-iodoanthranilic acid with acetic anhydride (B1165640). bu.edu.eg Subsequent characterization of the product includes elemental analysis to confirm its successful synthesis before it is used as a precursor for other derivatives.

The results obtained for 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one are presented below:

Elemental Analysis of 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one

ElementCalculated (%)Found (%)
Carbon (C)37.6337.78
Hydrogen (H)2.092.39
Nitrogen (N)4.885.09

The data demonstrates a strong agreement between the calculated and experimentally found percentages for carbon, hydrogen, and nitrogen, thereby verifying the molecular formula C₉H₆INO₂.

Furthermore, 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one serves as a versatile starting material for the synthesis of a wide array of quinazolinone derivatives through reactions with various nitrogen nucleophiles. bu.edu.eg These reactions lead to the formation of new compounds such as:

6-iodo-2-methyl-3H-quinazolin-4-one

3-amino-6-iodo-2-methyl-3H-quinazolin-4-one

3-hydroxy-6-iodo-2-methyl-3H-quinazolin-4-one

3-(2-hydroxy-ethyl)-6-iodo-2-methyl-3H-quinazolin-4-one

For each of these newly synthesized derivatives, elemental analysis would be a critical step in their characterization process to confirm that the reaction has proceeded as expected and that the final product has the correct elemental composition. This analytical method, in conjunction with spectroscopic techniques, provides a comprehensive structural elucidation of the target molecules.

Computational and Theoretical Investigations of 6 Iodo 2 2 Nitrophenyl 4h 3,1 Benzoxazin 4 One

Quantum Chemical Calculations

No specific studies utilizing Density Functional Theory to analyze the electronic structure and molecular geometry of 6-iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one were found in the available literature. Such studies on analogous compounds, like 2-phenyl-4H-3,1-benzoxazin-4-one, have been performed to compare computed vibrational wavenumbers with experimental data, but this information is not directly applicable. researchgate.net

There are no available studies that predict the spectroscopic parameters or perform a detailed conformational analysis for this compound.

A molecular electrostatic potential (MEP) analysis for this compound has not been published. MEP analyses are useful for identifying sites for electrophilic and nucleophilic reactions. researchgate.net For related nitroaromatic compounds, the surface electrostatic potential demonstrates significant pattern variations based on substituents, which are crucial for understanding noncovalent interactions. dtic.mil However, without specific calculations for the target compound, no data can be presented.

Molecular Modeling and Dynamics Simulations

No ligand-protein docking studies featuring this compound have been reported. Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule within the active site of a target protein. nih.gov While benzoxazinone (B8607429) derivatives have been investigated as potential inhibitors for various enzymes, specific docking scores or interaction analyses for this compound are not available. nih.gov

There is no published research on the use of molecular dynamics simulations to investigate the conformational flexibility and intermolecular interactions of this compound. Studies on different flavanone derivatives have used these techniques to understand molecular dynamics in solution, but this information cannot be extrapolated to the requested compound. researchgate.net

Reaction Mechanism Studies via Computational Chemistry

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate reaction mechanisms involved in the synthesis of complex heterocyclic compounds like this compound. While specific experimental and computational studies on this exact molecule are not extensively documented in the literature, the well-established synthetic routes for 2-aryl-4H-3,1-benzoxazin-4-ones provide a solid foundation for theoretical investigation. The most common synthesis involves the acylation of a substituted anthranilic acid followed by intramolecular cyclization and dehydration.

A plausible and widely accepted pathway for the formation of 2-aryl-4H-3,1-benzoxazin-4-ones begins with the reaction of the appropriately substituted anthranilic acid—in this case, 5-iodoanthranilic acid—with an aroyl chloride, such as 2-nitrobenzoyl chloride. mdpi.comrsc.org This initial step yields an N-acylanthranilic acid intermediate. The subsequent and crucial step is the intramolecular cyclization, which is typically promoted by a dehydrating agent like acetic anhydride (B1165640). uomosul.edu.iq

Theoretical studies would model this multistep process to map out the potential energy surface, identifying the transition states and intermediates connecting the reactants to the final product. Such an investigation would typically involve the following key stages:

N-Acylation: The initial reaction between 5-iodoanthranilic acid and 2-nitrobenzoyl chloride to form N-(2-nitrobenzoyl)-5-iodoanthranilic acid. Computational models can confirm the energetics of this step.

Activation of the Carboxylic Acid: Before cyclization, the carboxylic acid group of the N-acylanthranilic acid intermediate must be activated. In the presence of a reagent like acetic anhydride, this often involves the formation of a mixed anhydride intermediate. This step is critical as it transforms the carboxylate's hydroxyl group into a better leaving group.

Intramolecular Cyclization: This is the key ring-forming step where the nitrogen's lone pair or the amide oxygen attacks the activated carbonyl carbon. Computational analysis can determine the geometry of the transition state for this nucleophilic attack and calculate its associated activation energy. This allows for a quantitative understanding of the kinetic feasibility of the ring closure.

Dehydration/Elimination: Following the cyclization, a tetrahedral intermediate is formed. The final step involves the elimination of a molecule (e.g., acetic acid, if acetic anhydride is the reagent) to yield the stable aromatic benzoxazinone ring system.

The hypothetical data presented in the table below illustrates the type of results that would be generated from a DFT study on the intramolecular cyclization portion of the synthesis, starting from the N-acylated intermediate and using a dehydrating agent. The energies are relative to the starting N-acylanthranilic acid.

SpeciesDescriptionRelative Energy (kcal/mol)
INT1N-(2-nitrobenzoyl)-5-iodoanthranilic acid0.0
TS1Transition state for mixed anhydride formation+15.2
INT2Mixed anhydride intermediate+5.8
TS2Transition state for intramolecular cyclization+22.5
INT3Cyclized tetrahedral intermediate-3.1
TS3Transition state for elimination+12.4
ProductThis compound-18.7

From this illustrative data, the rate-determining step would be the intramolecular cyclization (INT2 → TS2), as it possesses the highest energy barrier (+22.5 kcal/mol relative to INT1). Such computational findings provide deep mechanistic insights that are often difficult to obtain through experimental means alone, guiding synthetic chemists in optimizing reaction conditions for improved yields and efficiency.

Applications in Chemical Synthesis and Advanced Materials Science

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

6-iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one serves as a versatile and highly reactive building block, or synthon, in the field of heterocyclic chemistry. The core of its utility lies in the 4H-3,1-benzoxazin-4-one ring system, which is susceptible to nucleophilic attack. bu.edu.egnih.gov This reactivity allows for controlled ring-opening and subsequent recyclization reactions, enabling the construction of various new heterocyclic frameworks. uomosul.edu.iq

The compound's structure contains two primary electrophilic centers at the C2 and C4 positions of the oxazinone ring, making it a prime target for a wide range of nucleophiles. nih.gov This inherent reactivity has established benzoxazinone (B8607429) derivatives as crucial intermediates for synthesizing compounds with potential biological and industrial applications. bu.edu.egresearchgate.net The presence of the iodine atom at the 6-position further enhances its synthetic value, offering a site for transition-metal-catalyzed cross-coupling reactions, which can introduce additional complexity and functionality to the molecular scaffold.

Precursor for the Synthesis of Diverse Heterocyclic Scaffolds

The reactivity of the benzoxazinone ring is most prominently exploited in its reactions with nitrogen-based nucleophiles, leading to a diverse range of new heterocyclic structures. bu.edu.egiiste.org This makes this compound an excellent starting material for generating libraries of related compounds for further investigation.

One of the most well-documented applications of 4H-3,1-benzoxazin-4-one scaffolds is their conversion into quinazolinone derivatives. bu.edu.eguomosul.edu.iq Quinazolinones are a class of heterocyclic compounds that are prevalent in medicinal chemistry. The synthesis is typically achieved by reacting the benzoxazinone with a primary amine. The reaction proceeds through a nucleophilic attack of the amine on the C4 carbonyl carbon, leading to the opening of the oxazinone ring, followed by cyclization and dehydration to form the stable quinazolinone core. researchgate.net

By varying the nitrogen nucleophile, a vast array of structurally diverse quinazolinones can be produced from a single benzoxazinone precursor. For example, reactions with ammonia, hydrazine (B178648) hydrate, hydroxylamine, and various primary amines (aliphatic, aromatic, and heteroaromatic) yield differently substituted quinazolinones at the N-3 position. bu.edu.egresearchgate.net This versatility allows for the systematic modification of the final molecule's properties.

Table 1: Synthesis of Quinazolinone Derivatives from a 6-Iodo-4H-3,1-benzoxazin-4-one Scaffold
Reactant (Nitrogen Nucleophile)Resulting N-3 Substituent on Quinazolinone CoreReference
Formamide-H bu.edu.egresearchgate.net
Hydrazine Hydrate-NH2 (Amino) bu.edu.egresearchgate.net
Hydroxylamine Hydrochloride-OH (Hydroxy) bu.edu.egresearchgate.net
Ethanolamine-CH2CH2OH (2-Hydroxyethyl) bu.edu.egresearchgate.net
Primary Aliphatic/Aromatic Amines (R-NH2)-R (Alkyl or Aryl Group) bu.edu.eg
Amino Acids-Alkyl-COOH (Carboxylic Acid Moiety) bu.edu.eg

Beyond the synthesis of quinazolinones, the reactivity of the 6-iodo-4H-3,1-benzoxazin-4-one scaffold can be harnessed to create other complex heterocyclic systems. For instance, its reaction with sodium azide (B81097) can lead to the formation of tetrazole-containing compounds. bu.edu.eg Furthermore, the use of bifunctional nucleophiles, such as o-phenylenediamine, can result in the creation of annulated (fused-ring) systems, where the quinazolinone core is fused to another heterocyclic ring. researchgate.net

While less common for this specific scaffold, the development of spirocyclic systems represents another potential synthetic avenue. Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. beilstein-journals.org Synthetic strategies using hypervalent iodine reagents or other specialized cyclization methods on derivatives of benzoxazinones could potentially yield novel spiro[benzoxazine-piperidine] or other spirocyclic structures, although this remains an area for further exploration. beilstein-journals.orgnih.gov

Contributions to Polymeric Materials and Resins

Benzoxazinone derivatives have been noted for their applications in the synthesis of polymeric materials. bu.edu.egresearchgate.net While the polymerization of 1,3-benzoxazines via thermal ring-opening to form high-performance polybenzoxazine resins is well-established, the 3,1-benzoxazin-4-one isomer offers different opportunities. nih.gov

The functional groups on this compound can be utilized to incorporate this molecule into polymer backbones or as a pendant group. For example, it could be modified to contain a polymerizable group (like a vinyl or acrylate (B77674) moiety) and then copolymerized with other monomers. The resulting polymer would benefit from the inherent properties of the benzoxazinone core, such as thermal stability and rigidity. The presence of the heavy iodine atom could also impart properties like increased refractive index or radiopacity to the final material.

Potential in Optical and Functional Materials Development

The unique electronic and structural features of this compound suggest its potential for use in the development of advanced optical and functional materials. The molecule combines several key components that are often associated with interesting photophysical properties.

The 2-(2-nitrophenyl) group is a well-known electron-withdrawing chromophore. The conjugation between this group and the benzoxazinone core could lead to significant absorption in the UV-visible spectrum. Such molecules and their derivatives are candidates for new organic dyes. Furthermore, the presence of a strong electron-withdrawing nitro group and a conjugated system can result in large molecular hyperpolarizability, a key requirement for nonlinear optical (NLO) materials. rsc.org NLO materials are essential for applications in photonics and optical computing. Quantum chemical calculations on similar heterocyclic dyes have shown that such structural motifs can lead to considerably large NLO responses, suggesting that this compound could be a promising candidate for further investigation in this area. rsc.org

Mechanistic Insights into Biological Activity and Structure Activity Relationship Sar Studies

Enzyme Inhibition Mechanisms and Selectivity

The primary mechanism by which 4H-3,1-benzoxazin-4-one derivatives exert their inhibitory effects on certain enzymes is through acylation. bu.edu.egresearchgate.net This class of compounds serves as mechanism-based inhibitors, forming a covalent bond with the target enzyme, which leads to its inactivation.

Derivatives of 4H-3,1-benzoxazin-4-one are recognized as potent inhibitors of serine proteases. bu.edu.egresearchgate.net The core of this inhibitory action is the acylation of the active site serine residue within the enzyme's catalytic triad. bu.edu.egmdpi.com The process unfolds through a nucleophilic attack by the hydroxyl group of the serine on the electrophilic lactone carbonyl carbon of the benzoxazinone (B8607429) ring. bu.edu.egresearchgate.net This attack leads to the opening of the benzoxazinone ring and the formation of a stable acyl-enzyme intermediate, effectively rendering the enzyme inactive. nih.gov

The inhibitory potency is significantly influenced by the substituent at the 2-position of the benzoxazinone ring. nih.govnih.gov In the case of 6-iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one, the 2-nitrophenyl group is strongly electron-withdrawing. This property increases the electrophilicity of the lactone carbonyl carbon, making it more susceptible to nucleophilic attack by the serine residue. nih.gov This enhanced reactivity generally leads to lower inhibition constants (Ki values) and a higher rate of acylation. nih.gov

Human Leukocyte Elastase (HLE): Benzoxazinones have been specifically tested for their inhibitory action against HLE, a serine protease involved in inflammatory processes. bu.edu.egresearchgate.netnih.gov The inhibition is competitive and occurs through the acylation mechanism, leading to a slow deacylation process. nih.gov The presence of electron-withdrawing groups, such as a nitro group, on the 2-aryl substituent enhances this inhibitory activity. nih.govnih.gov

α-Chymotrypsin: This digestive serine protease is another well-documented target for benzoxazinone inhibitors. nih.govresearchgate.net The mechanism mirrors that of HLE, involving the formation of an acyl-enzyme complex. nih.gov Studies on various 2-aryl-4H-3,1-benzoxazin-4-ones have demonstrated significant inhibition of α-chymotrypsin. researchgate.net

Complement C1r: C1r is a serine protease that plays a crucial role in the classical pathway of the complement system. A series of 2-amino-4H-3,1-benzoxazin-4-ones has been evaluated as inhibitors of C1r, indicating that the benzoxazinone scaffold is a viable starting point for targeting this enzyme. nih.gov While direct studies on the 2-(2-nitrophenyl) derivative are not specified, the general mechanism of action via acylation is expected to apply.

While the benzoxazinone scaffold is primarily known for its interaction with serine proteases, its potential to inhibit other enzyme classes is an area of ongoing research. However, specific data on the inhibitory activity of this compound against histone deacetylases (HDACs) or prostate-specific antigen (PSA) is not extensively documented in the available literature. Research into HDAC inhibition has identified other heterocyclic structures, such as difluoromethyl-1,3,4-oxadiazoles, as potent and selective inhibitors. nih.govnih.gov

Identifying the specific molecular targets of a bioactive compound is crucial for understanding its mechanism of action. For compounds like this compound, several established methodologies can be employed. These approaches, while not specifically detailed in the literature for this exact molecule, are standard in drug discovery.

Affinity-Based Methods: Techniques such as affinity chromatography or chemical proteomics involve immobilizing the compound on a solid support to capture its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry.

Activity-Based Protein Profiling (ABPP): This method uses reactive probes that mimic the compound's structure to covalently label target enzymes in a complex biological sample. The labeled enzymes can then be identified, providing direct evidence of a functional interaction.

Computational Approaches: In silico methods like reverse docking can predict potential targets by screening the compound against a large database of protein structures. This approach can help prioritize potential targets for experimental validation.

Genetic and Cellular Approaches: Techniques like thermal shift assays (CETSA) can confirm target engagement within intact cells. Genetic methods, such as creating knockout or knockdown cell lines, can validate whether a specific target is responsible for the observed biological effect.

Antimicrobial Activity Mechanisms

Benzoxazinone derivatives have demonstrated notable antimicrobial properties, exhibiting activity against a range of bacterial and fungal pathogens. bu.edu.eguomosul.edu.iq The mechanism is thought to be linked to the acylation of essential enzymes within the microorganisms, similar to the inhibition of serine proteases.

Studies have shown that 6-iodo-4H-3,1-benzoxazin-4-one and its derivatives possess antibacterial activity. bu.edu.egresearchgate.net The general class of 2-aryl-4H-3,1-benzoxazin-4-ones has been tested against various Gram-positive and Gram-negative bacteria, demonstrating good bactericidal potential. researchgate.net The introduction of different substituents on the benzoxazinone core allows for the modulation of this activity. For instance, certain 2-aryl derivatives show significant activity against Bacillus subtilis. researchgate.net While specific data for the 6-iodo-2-(2-nitrophenyl) variant is limited, related structures have been evaluated.

Compound ClassBacterial StrainActivity LevelReference
2-Aryl-4H-3,1-benzoxazin-4-onesStaphylococcus aureusWeak to Moderate researchgate.net
2-Aryl-4H-3,1-benzoxazin-4-onesBacillus subtilisSignificant researchgate.net
2-Aryl-4H-3,1-benzoxazin-4-onesShigella flexneriModerate researchgate.net
2-Aryl-4H-3,1-benzoxazin-4-onesEscherichia coliModerate researchgate.net
2-Aryl-4H-3,1-benzoxazin-4-onesSalmonella typhiModerate researchgate.net
2-Aryl-4H-3,1-benzoxazin-4-onesPseudomonas aeruginosaModerate researchgate.net

The antifungal properties of benzoxazinones have also been reported. bu.edu.egresearchgate.netuomosul.edu.iq Various derivatives have been screened against phytopathogenic fungi, showing moderate to good activity. nih.govnih.gov The efficacy is dependent on the specific substitution pattern on the benzoxazinone ring system. For example, certain 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety exhibit potent activity against fungi like Gibberella zeae and Phytophthora infestans. nih.govfrontiersin.org

Compound ClassFungal StrainActivity LevelReference
6-Iodo-4H-3,1-benzoxazin-4-one DerivativesVarious FungiScreened bu.edu.egresearchgate.net
2-Alkyl-2H-1,4-benzoxazin-3(4H)-onesBotrytis cinereaModerate to Good nih.gov
2-Alkyl-2H-1,4-benzoxazin-3(4H)-onesRhizoctonia solaniModerate to Good nih.gov
2-Alkyl-2H-1,4-benzoxazin-3(4H)-onesFusarium culmorumModerate to Good nih.gov
1,4-Benzoxazin-3-one AcylhydrazonesGibberella zeaeGood nih.govfrontiersin.org
1,4-Benzoxazin-3-one AcylhydrazonesPhytophthora infestansGood nih.govfrontiersin.org

Anticancer Activity Modalities

The anticancer effects of benzoxazinone derivatives are often attributed to their ability to induce programmed cell death, interfere with essential cellular machinery, and inhibit enzymes crucial for cancer progression.

Several studies on substituted benzoxazinones indicate that their cytotoxic effects are mediated through the induction of apoptosis. For instance, a series of 7-nitro-2-aryl-4H-benzo[d] nih.govd-nb.infooxazin-4-ones demonstrated significant pro-apoptotic potential in HeLa (human cervical cancer) cells. The apoptotic index for the most active compounds in this series ranged from 52.86% to 75.61%, as determined by Hoechst 33258 staining, which identifies the characteristic nuclear condensation and fragmentation associated with apoptosis nih.gov. This suggests that the presence of a nitro group on the benzoxazinone ring, a key feature of the subject compound, can contribute to the induction of apoptotic pathways in cancer cells.

While specific molecular targets for this compound have not been elucidated, related benzoxazinone derivatives have been shown to interact with key biomolecules. For example, some 2-phenyl-4H-benzo[d] nih.govd-nb.infooxazin-4-one derivatives have been investigated for their potential to inhibit methionyl-tRNA synthetase (MRS), an enzyme essential for protein synthesis semanticscholar.orgubaya.ac.id. Molecular docking studies of 2-phenyl-4H-benzo[d] nih.govd-nb.infooxazin-4-one with MRS suggest a possible mechanism of action through the inhibition of this vital enzyme, which would disrupt protein production and lead to cell death semanticscholar.orgubaya.ac.id.

The 4H-3,1-benzoxazin-4-one scaffold has been recognized as an inhibitor of serine proteases. This inhibition occurs through enzyme acylation, where the active site serine residue nucleophilically attacks the lactone carbonyl carbon of the benzoxazinone ring researchgate.net. This mechanism is significant as many serine proteases are implicated in cancer progression, including invasion and metastasis. Although direct evidence for the subject compound is unavailable, its core structure suggests a potential to inhibit such cancer-related enzymes.

Exploration of Structure-Activity Relationships (SAR)

The biological potency of benzoxazinone derivatives is highly dependent on the nature and position of substituents on both the benzoxazinone core and the phenyl ring at the 2-position.

Studies on various benzoxazinone analogs have provided insights into the structure-activity relationships that govern their anticancer activity.

Substitution on the Benzoxazinone Ring: The presence of a halogen, such as iodine at the 6-position, is a feature of interest. While direct anticancer data for 6-iodo-2-substituted benzoxazinones is sparse, studies on related 6-iodo-2-undecyl-4H-benzoxazin-4-one derivatives, which were converted to quinazolinones, showed that the resulting compounds possessed antitumor activity against liver, colon, and breast cancer cell lines researchgate.net. This indicates that the 6-iodo substitution is compatible with cytotoxic activity.

The nitro group, present in the subject compound's 2-phenyl substituent, has been shown to be a critical determinant of anticancer efficacy in related series. In a study of 7-nitro-2-aryl-4H-benzo[d] nih.govd-nb.infooxazin-4-ones, the presence of the nitro group on the benzoxazinone ring was a common feature of compounds with significant cytotoxic potential against HeLa cells nih.gov.

The following table summarizes the cytotoxic activity of some 7-nitro-2-aryl-4H-benzo[d] nih.govd-nb.infooxazin-4-one analogs against the HeLa cancer cell line, highlighting the influence of the 2-aryl substituent.

Compound ID2-Aryl Substituent% Cell Viability of HeLa Cells
3a 2-hydroxyphenyl44.67
3c 4-hydroxyphenyl28.54
3e 2-bromophenyl87.22
3g 3-fluorophenylNot specified
3h Naphthalen-1-ylNot specified
3k 4-methylphenylNot specified
Doxorubicin Standard Drug19.98

Data extracted from a study on 7-nitro-2-aryl-4H-benzo[d] nih.govd-nb.infooxazin-4-ones nih.gov. A lower percentage of cell viability indicates higher cytotoxic activity.

The rational design of novel benzoxazinone analogs is guided by SAR studies to optimize their anticancer properties. The goal is to enhance potency against cancer cells while minimizing toxicity to normal cells. For example, the synthesis of hybrid molecules incorporating the benzoxazinone scaffold with other pharmacologically active moieties, such as 1,2,3-triazoles, has been explored. In one such study, a paeonol derivative containing a 1,4-benzoxazinone linked to a 1-(5-chloro-2-nitrophenyl)-1H-1,2,3-triazole moiety exhibited significant inhibitory activity against human non-small cell lung cancer cells researchgate.net. This highlights a strategy where the 2-nitrophenyl group is part of a larger substituent at the 4-position of a 1,4-benzoxazinone, suggesting that the electronic properties of the nitrophenyl ring can be harnessed in different structural arrangements to achieve anticancer effects.

Future design strategies for analogs of this compound could involve:

Modification of the 2-nitrophenyl group: Altering the position of the nitro group (e.g., to the meta or para position) or introducing other electron-withdrawing or electron-donating substituents to probe their effect on activity.

Replacement of the 6-iodo substituent: Introducing other halogens (e.g., bromo, chloro) or other functional groups at the 6-position to evaluate their impact on potency and selectivity.

Bioisosteric replacement: Replacing the benzoxazinone core with other heterocyclic systems known to possess anticancer activity to explore new chemical space.

These approaches, guided by computational modeling and SAR data from related compounds, can lead to the development of more potent and selective anticancer agents based on the this compound scaffold.

General Pharmacological Concepts and Pre-Clinical Evaluation (excluding clinical trials)

The 4H-3,1-benzoxazin-4-one scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can bind to multiple, diverse biological targets, leading to a wide array of pharmacological effects. nih.gov Derivatives of this scaffold have been investigated for their anti-inflammatory, analgesic, antidiabetic, and hypolipidemic properties, among others. nih.govresearchgate.net The biological activity of these compounds is highly dependent on the nature and position of substituents on the benzoxazinone ring system.

Anti-inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic activities of benzoxazinone derivatives are often attributed to their ability to modulate the production of inflammatory mediators. researchgate.netmongoliajol.infomongoliajol.info A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Some benzoxazinone derivatives have been shown to exhibit COX inhibitory activity. researchgate.net

Another potential mechanism for the anti-inflammatory effects of this class of compounds is the inhibition of other pro-inflammatory enzymes such as cathepsin G, a serine protease involved in inflammatory processes. nih.gov The inhibition of such proteases can help to mitigate the tissue damage associated with inflammation.

The analgesic effects of benzoxazinone derivatives are closely linked to their anti-inflammatory properties, as a reduction in inflammation often leads to a decrease in pain. ijpsr.com Some studies have directly evaluated the analgesic potential of benzoxazinone derivatives in preclinical models, demonstrating their ability to reduce pain responses. nih.gov

Table 1: Anti-inflammatory and Analgesic Activity of Selected Benzoxazinone Derivatives

CompoundModelActivityReference
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] researchgate.netmongoliajol.infooxazin-4-oneRat paw edema62.61% inhibition researchgate.netmongoliajol.infomongoliajol.info
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] researchgate.netmongoliajol.infooxazin-4-oneAcetic acid-induced writhing62.36% protection researchgate.netmongoliajol.infomongoliajol.info
Substituted 1,2-benzoxazolone derivative 9cAcetic acid-induced writhing54% inhibition ijpsr.com
Substituted 1,2-benzoxazolone derivatives 8b and 9bCarrageenan-induced paw edema66.1% inhibition ijpsr.com

For this compound, the presence of the iodine atom at the 6-position and the 2-nitrophenyl group at the 2-position would significantly influence its electronic and steric properties, and thus its interaction with biological targets. The electron-withdrawing nature of the nitro group could play a role in its binding to enzyme active sites.

Antidiabetic and Hypolipidemic Properties

Certain benzoxazinone derivatives have been explored for their potential in managing metabolic disorders such as diabetes and dyslipidemia. nih.govresearchgate.net The proposed mechanisms for their antidiabetic effects are not fully elucidated but may involve the modulation of enzymes implicated in glucose metabolism.

The hypolipidemic activity of some 4H-3,1-benzoxazin-4-one derivatives has been documented, with studies indicating their ability to lower cholesterol and triglyceride levels. researchgate.net The structure-activity relationship studies of a series of 2-aryl-4H-3,1-benzoxazin-4-ones have shown that substitutions on both the benzoxazinone core and the 2-aryl ring are critical for their hypolipidemic effects. For instance, substitution at the 6-position of the benzoxazinone ring with halogens, including iodine, has been shown to be compatible with or even beneficial for hypolipidemic activity.

Table 2: Hypolipidemic Activity of Selected Benzoxazinone Derivatives

CompoundModelEffectReference
2-Hydroxy-2-substituted 1,4-benzoxazine derivativesHyperlipidemic miceDecrease in TC, LDL, and TG researchgate.net

In the case of this compound, the iodo-substituent at the 6-position is consistent with features known to be associated with hypolipidemic activity in this class of compounds. The 2-nitrophenyl group would further modify the molecule's lipophilicity and electronic distribution, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties and its interaction with lipid-regulating proteins. Further preclinical studies would be necessary to determine the specific effects of these substitutions on the antidiabetic and hypolipidemic potential of this compound.

Q & A

Q. What synthetic methodologies are most effective for preparing 6-iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one and its derivatives?

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Answer :
  • Spectroscopy : IR spectroscopy identifies key functional groups (e.g., υC=N at ~1600–1640 cm⁻¹, υC=O at ~1720–1724 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., iodophenyl and nitro groups) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric accuracy .

Q. What preliminary biological activities have been reported for benzoxazinone derivatives?

  • Answer : Benzoxazinones exhibit diverse bioactivities:
  • Serine Protease Inhibition : 2-Amino-substituted derivatives show inhibitory activity against C1r, a complement cascade enzyme implicated in neurodegenerative diseases .
  • Antimicrobial Activity : Derivatives with substituted aminobenzoic acid groups display mild to moderate antibacterial effects .
  • Anticonvulsant Potential : Nitrophenyl-substituted quinazolinones (derived from benzoxazinones) demonstrate anticonvulsant properties in preclinical models .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of the benzoxazinone core during ring-opening reactions?

  • Answer : Steric hindrance from substituents at position 2 (e.g., 2-nitrophenyl) directs nucleophilic attack during ring-opening. For example, hydrazine hydrate preferentially reacts at the less hindered carbonyl site, forming hydrazide intermediates rather than aminobenzoxazines . Electronic effects from electron-withdrawing groups (e.g., nitro) stabilize transition states, favoring specific reaction pathways .

Q. What strategies optimize the compound’s synthetic yield and selectivity in derivatization reactions?

  • Answer :
  • Solvent Selection : Ethanol under reflux minimizes side reactions during hydrazine-mediated ring-opening .
  • Catalysis : Triphenylphosphine and cyanuric chloride enhance reaction efficiency in mechanochemical syntheses .
  • Position-Specific Functionalization : Iodo-substitution at position 6 enables cross-coupling reactions (e.g., Suzuki coupling) for diversifying the scaffold .

Q. How can conflicting bioactivity data for structurally similar derivatives be resolved?

  • Answer :
  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., nitro vs. methoxy groups) on biological targets .
  • Assay Standardization : Variability in antimicrobial testing (e.g., bacterial strains, concentrations) may explain discrepancies; standardized protocols (e.g., CLSI guidelines) improve reproducibility .
  • Computational Modeling : Docking studies (AutoDock, Discovery Studio) predict binding modes to serine proteases like C1r, guiding structural optimization .

Q. What are the mechanistic implications of the compound’s hydrolytic stability in biological systems?

  • Answer : Hydrolysis of the oxazinone ring generates reactive intermediates (e.g., quinazolinones), which may contribute to off-target effects. Stabilizing the ring via electron-withdrawing substituents (e.g., nitro groups) reduces hydrolysis rates, as observed in C1r inhibitors with prolonged activity .

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6-iodo-2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.